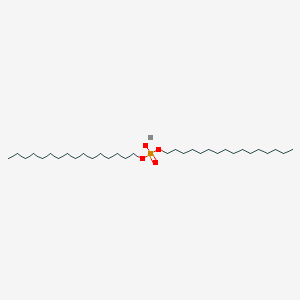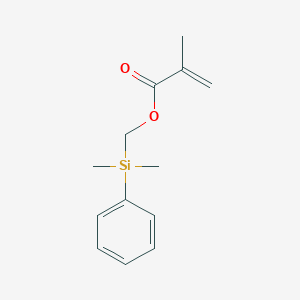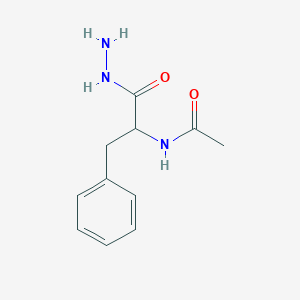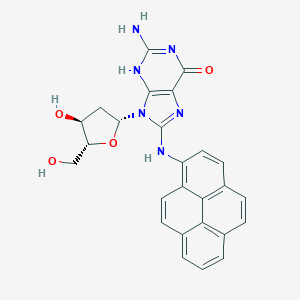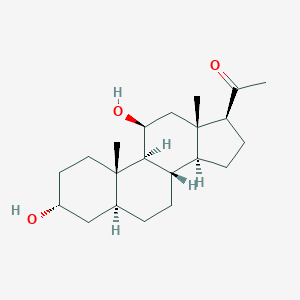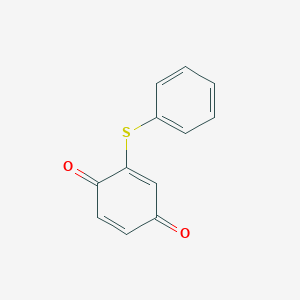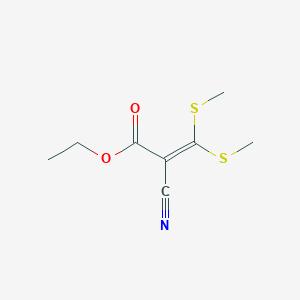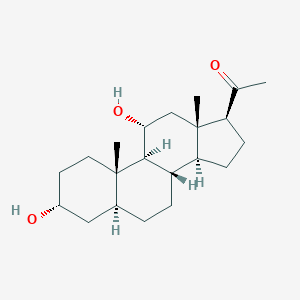
5-(Trimethylsilyl)furan-2-carboxylic acid
Vue d'ensemble
Description
5-(Trimethylsilyl)furan-2-carboxylic acid is a derivative of furan-2-carboxylic acid . The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom . This group is characterized by its chemical inertness and large molecular volume, making it useful in a number of applications .
Synthesis Analysis
The synthesis of furan-2-carboxylic acid derivatives involves various methods. One method involves the oxidation of furfural and 5-hydroxymethylfurfural, which are furan platform chemicals (FPCs) directly available from biomass . Another method involves the addition of organo-metallic compounds or carbanions generated directly from substituted furans on carbon dioxide . The resulting viscous oil stays at a certain temperature for a specific duration, after which the reaction flask is cooled and in situ prepared LDA is dissolved in dry THF .Chemical Reactions Analysis
The chemical reactions involving furan-2-carboxylic acid derivatives are diverse. For instance, 2-Trimethylsilyloxyfuran provides 5-substituted 2 (5H)-furanones by alkylation, aldolization, and conjugate addition . It also transforms quinones into furo-[3,2-b]benzofurans and is useful for the four-carbon elongation of sugars .Applications De Recherche Scientifique
Synthesis Applications
5-(Trimethylsilyl)furan-2-carboxylic acid plays a significant role in synthetic chemistry. Carpenter and Chadwick (1985) demonstrated the utility of a trimethylsilyl blocking group in controlling metallation in furan acid, leading to high-yielding syntheses of 2,3-disubstituted furans (Carpenter & Chadwick, 1985). Ollevier et al. (2008) developed an efficient vinylogous Mukaiyama aldol reaction of 2-(trimethylsilyloxy)furan, showcasing its application in producing various furan derivatives with good diastereoselectivities (Ollevier, Bouchard, & Desyroy, 2008).
Biocatalytic Production
The compound has been pivotal in biocatalytic processes. Zong et al. (2020) and Jia et al. (2019) explored the biocatalytic production of furan carboxylic acids, demonstrating the effectiveness of enzyme-catalyzed synthesis from furan derivatives (Zong & Li, 2020); (Jia, Zong, Zheng, & Li, 2019).
Biomass Conversion
In the context of biomass conversion, Dutta, Wu, and Mascal (2015) highlighted the production of acid chloride derivatives from biomass-derived 5-(chloromethyl)furan-2-carboxylic acid, which are intermediates for biofuels and polymers (Dutta, Wu, & Mascal, 2015). Dick et al. (2017) discussed a carboxylation route to furan-2,5-dicarboxylic acid, a key compound in producing polymers like polyethylene furandicarboxylate (Dick, Frankhouser, Banerjee, & Kanan, 2017).
Pharmaceutical Applications
In the pharmaceutical domain, Mori et al. (2022) explored the antimycobacterial properties of furan-2-carboxylic acid derivatives, signifying their potential in medicinal chemistry (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).
Safety And Hazards
When handling 5-(Trimethylsilyl)furan-2-carboxylic acid, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
5-trimethylsilylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3Si/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPORAFHCXAETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507920 | |
| Record name | 5-(Trimethylsilyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trimethylsilyl)furan-2-carboxylic acid | |
CAS RN |
18292-14-3 | |
| Record name | 5-(Trimethylsilyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)

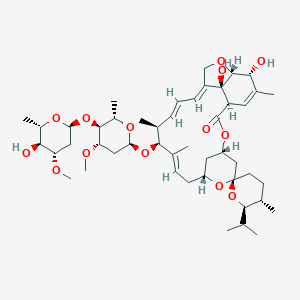
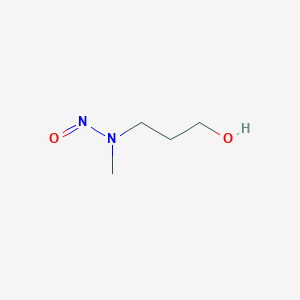
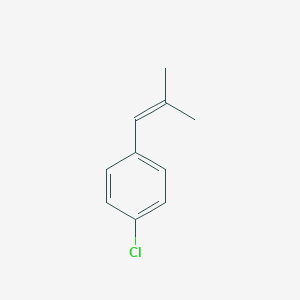
![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)
